2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(2,4,5-trimethylphenyl)ethane-1-sulfonamido
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Overview
Description
2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(2,4,5-trimethylphenyl)ethane-1-sulfonamido is a complex organic compound that features a furan ring, a phenyl group, and a sulfonamide moiety
Mechanism of Action
Mode of Action
It’s known that furan derivatives have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Therefore, it’s possible that this compound may interact with multiple targets leading to a variety of biological effects.
Biochemical Pathways
Given the broad spectrum of biological activities associated with furan derivatives, it’s likely that this compound may interact with multiple biochemical pathways .
Pharmacokinetics
It’s known that the ph strongly influences the rate of reaction of similar compounds, which is considerably accelerated at physiological ph . Therefore, the bioavailability of this compound may be influenced by the pH of the biological environment.
Result of Action
Based on the known biological activities of furan derivatives, it’s possible that this compound may have a variety of effects at the molecular and cellular level .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can significantly influence the rate of reaction of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(2,4,5-trimethylphenyl)ethane-1-sulfonamido typically involves multiple steps, including the formation of the furan ring, the attachment of the phenyl group, and the introduction of the sulfonamide moiety. Common synthetic routes may include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Group: This step often involves a Friedel-Crafts alkylation or acylation reaction.
Introduction of the Sulfonamide Moiety: This can be done through the reaction of a sulfonyl chloride with an amine, forming the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(2,4,5-trimethylphenyl)ethane-1-sulfonamido can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to remove oxygen functionalities or to hydrogenate double bonds.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction could produce fully hydrogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving sulfonamides.
Medicine: Potential use as an antimicrobial or anticancer agent due to its structural similarity to other bioactive sulfonamides.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds such as furfural and furan-2-carboxylic acid.
Sulfonamides: Compounds like sulfanilamide and sulfamethoxazole.
Uniqueness
2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(2,4,5-trimethylphenyl)ethane-1-sulfonamido is unique due to its combination of a furan ring, a phenyl group, and a sulfonamide moiety. This combination may confer unique biological activities and chemical reactivity not seen in simpler analogs.
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-2,4,5-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-14-11-16(3)21(12-15(14)2)27(24,25)22-13-19(23)17-6-8-18(9-7-17)20-5-4-10-26-20/h4-12,19,22-23H,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIFONJIWQRITF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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